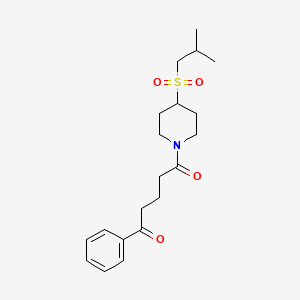

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound can be synthesized through in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one using Ti(OiPr)4 and NaBH3CN. Further alkylation with different alkyl/aryl halides in the presence of NaH in DMF yields a series of novel compounds .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Aromatase Inhibition for Cancer Treatment

The synthesis and evaluation of compounds structurally similar to 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione have been explored for their potential as aromatase inhibitors, specifically for the treatment of hormone-dependent breast cancer. Research has identified several derivatives with stronger inhibition of human placental aromatase compared to existing treatments, suggesting that these compounds, by inhibiting estrogen biosynthesis, could be promising candidates for breast cancer therapy (Hartmann & Batzl, 1986).

Antagonistic Activity Against Receptors

Compounds with structural similarities have been synthesized and tested for their antagonist activity against 5-HT2 and alpha-1 receptors, highlighting their potential in the development of treatments for disorders related to these receptors. One such compound demonstrated significant 5-HT2 antagonist activity without showing alpha-1 antagonist activity in vivo, pointing towards its utility in managing conditions influenced by 5-HT2 receptors (Watanabe et al., 1992).

Supramolecular Chemistry

Research has extended into the realm of supramolecular chemistry, where compounds structurally related to this compound have been utilized in the synthesis of complex molecular structures. These structures exhibit properties such as exchange-biased quantum tunneling of magnetization steps, making them of interest for applications in magnetic storage media and spintronics (Nguyen et al., 2011).

Antimicrobial Applications

The antimicrobial potential of compounds within the same chemical family has been investigated, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, which could contribute to addressing the challenge of antibiotic resistance (Merugu et al., 2010).

Safety and Hazards

Orientations Futures

Research on the pharmacological applications of synthetic and natural piperidines continues to evolve. Scientists are exploring potential drugs containing the piperidine moiety for various therapeutic purposes . Future studies may uncover additional biological activities and applications for this compound.

Mécanisme D'action

Target of Action

Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties . For instance, they have been used as CNS-inhibitors, anti-inflammatory agents, and for the treatment of various conditions such as obesity and type 2 diabetes .

Mode of Action

Piperidine derivatives have been found to interact with their targets in a variety of ways, leading to different biochemical and pharmacological effects . For instance, some piperidine derivatives have been found to inhibit the growth of bacteria .

Biochemical Pathways

Piperidine derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological and clinical applications .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure .

Result of Action

Piperidine derivatives have been found to have a variety of effects at the molecular and cellular level, including anti-inflammatory and antipsychotic effects .

Propriétés

IUPAC Name |

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S/c1-16(2)15-26(24,25)18-11-13-21(14-12-18)20(23)10-6-9-19(22)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJGBMYHMRCPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCCC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)

![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)